molecular formula C16H16N2O3 B11601149 N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11601149
M. Wt: 284.31 g/mol
InChI Key: XTPPMCBNGQZCLJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(2-oxoindolin-1-yl)acetamide: A similar compound with a slightly different structure.

    N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propionamide: Another related compound with a different acyl group.

Uniqueness

N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C16H16N2O3/c1-21-9-8-17-14(19)10-18-13-7-3-5-11-4-2-6-12(15(11)13)16(18)20/h2-7H,8-10H2,1H3,(H,17,19)

InChI Key

XTPPMCBNGQZCLJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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